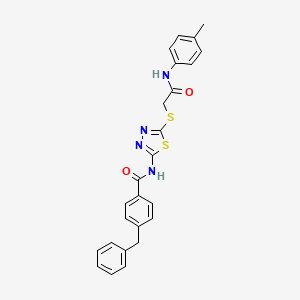
4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H22N4O2S2 and its molecular weight is 474.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-benzyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Molecular Characteristics
- Molecular Formula : C19H16N4O2S2
- Molecular Weight : 428.5 g/mol
- Structural Features : The compound contains a thiadiazole ring that contributes to its biological activity. The presence of sulfur and nitrogen in the heterocyclic structure enhances its interaction with biological targets.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Benzyl Group | Aromatic ring enhancing lipophilicity |
| Thiadiazole Ring | Active site for biological interactions |
| p-Tolylaminoethyl Group | Potential for hydrogen bonding and reactivity |
Antimicrobial Activity
The 1,3,4-thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
- Antifungal Activity : Notable inhibition against fungal strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Anti-inflammatory Effects
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines, suggesting their role as potential chemotherapeutic agents . The ability to inhibit tumor growth is attributed to their interaction with DNA and disruption of cellular processes.
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial screening of thiadiazole derivatives, it was found that compounds similar to This compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The derivatives were tested using standardized protocols, revealing MIC values that suggest strong potential for therapeutic applications in treating infections caused by resistant strains .
Case Study 2: Anticancer Activity Assessment
Another research effort evaluated the anticancer properties of various thiadiazole derivatives, including those structurally related to our compound of interest. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values lower than many existing chemotherapeutics. The study emphasized the need for further exploration into the mechanisms by which these compounds induce apoptosis in cancer cells .
科学研究应用
Anticancer Applications
Thiadiazole derivatives are known for their anticancer potential. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
A study evaluated the cytotoxicity of various thiadiazole derivatives against human colorectal carcinoma cell lines (HCT116), with some derivatives exhibiting IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
Compound Cell Line IC50 Value (µM) Mechanism N9 HCT116 5.85 Apoptosis induction N18 HCT116 4.53 Apoptosis induction - Another study focused on a series of thiadiazole derivatives that showed significant activity against A431 skin cancer cells, indicating their potential as effective anticancer agents .
Antimicrobial Applications
The antimicrobial properties of thiadiazole compounds are also well-documented, with studies highlighting their effectiveness against a range of bacterial and fungal pathogens.
Case Studies
-
A series of thiadiazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results:
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) 8d Staphylococcus aureus 32 µg/mL 8e Escherichia coli 64 µg/mL - In vitro studies demonstrated that certain derivatives exhibited antifungal activity against Candida albicans, suggesting their potential as broad-spectrum antimicrobial agents .
属性
IUPAC Name |
4-benzyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-17-7-13-21(14-8-17)26-22(30)16-32-25-29-28-24(33-25)27-23(31)20-11-9-19(10-12-20)15-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,26,30)(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXVOKFOLMFBAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













